N-(3-nitrophenyl)ethanethioamide

Description

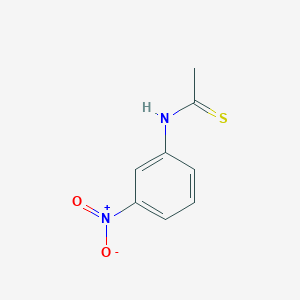

Structure

3D Structure

Properties

IUPAC Name |

N-(3-nitrophenyl)ethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-6(13)9-7-3-2-4-8(5-7)10(11)12/h2-5H,1H3,(H,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHUDJPAGUDFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-nitrophenyl)ethanethioamide: Synthesis, Properties, and Potential Applications

Introduction and Strategic Overview

In the landscape of modern medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic efficacy and overcoming pharmacokinetic challenges. The thioamide functional group, a bioisosteric analogue of the ubiquitous amide bond, has garnered substantial interest for its unique physicochemical properties that can profoundly influence a molecule's biological activity.[1][2][3] Thioamides differ from amides in key aspects: the carbon-sulfur double bond is longer and weaker than a carbonyl, the sulfur atom is more nucleophilic, and the N-H proton is more acidic, making the thioamide a stronger hydrogen bond donor but a weaker acceptor.[1][4] These alterations can lead to improved target affinity, enhanced metabolic stability, and better membrane permeability.[2][5]

Concurrently, the nitroaromatic moiety is a well-established pharmacophore, present in numerous therapeutic agents and recognized for its diverse biological activities, including antimicrobial, antiparasitic, and anticancer effects.[6][7] The electron-withdrawing nature of the nitro group and its capacity to undergo bioreduction are central to its mechanism of action, often inducing oxidative stress within target cells.[6][7]

This guide focuses on N-(3-nitrophenyl)ethanethioamide , a compound that strategically combines these two influential moieties. While its direct precursor, N-(3-nitrophenyl)acetamide, is a known chemical intermediate[8], the corresponding thioamide remains a largely unexplored entity. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a robust framework for its synthesis, characterization, and exploration of its therapeutic potential. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and project its applications based on the established roles of its constituent functional groups.

Chemical Structure and Identification

The foundational step in investigating any compound is the precise definition of its structure and associated identifiers.

IUPAC Name: N-(3-nitrophenyl)ethanethioamide

Synonyms: 3'-Nitrothioacetanilide

Chemical Structure:

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈N₂O₂S | (Calculated) |

| Molecular Weight | 196.23 g/mol | (Calculated) |

| Canonical SMILES | CC(=S)NC1=CC(=CC=C1)[O-] | (Calculated) |

| InChI Key | (Generated upon synthesis and registration) | - |

| CAS Number | (Not assigned) | - |

| Precursor CAS | 122-28-1 (for N-(3-nitrophenyl)acetamide) |[9][10] |

Physicochemical Properties: A Comparative Analysis

Direct experimental data for N-(3-nitrophenyl)ethanethioamide is not extensively available. Therefore, its properties are predicted and inferred by comparison to its well-documented amide analogue, N-(3-nitrophenyl)acetamide (CAS 122-28-1). The substitution of the carbonyl oxygen with sulfur is expected to induce predictable shifts in its physicochemical profile.[11]

Table 2: Physicochemical Properties - Amide vs. Thioamide (Predicted)

| Property | N-(3-nitrophenyl)acetamide (Oxygen Analogue) | N-(3-nitrophenyl)ethanethioamide (Predicted) | Rationale for Prediction |

|---|---|---|---|

| Molecular Weight | 180.16 g/mol [10] | 196.23 g/mol | Substitution of Oxygen (16 amu) with Sulfur (32 amu) |

| Appearance | Beige to brown crystalline powder[8][12] | Expected to be a yellow or orange solid | Thiocarbonyl group often imparts color |

| Melting Point | 155 °C[8] | Likely lower | Weaker intermolecular H-bonding (C=S is a poor H-bond acceptor)[1] |

| LogP (Lipophilicity) | 1.5[8] | > 1.5 | Sulfur increases lipophilicity compared to oxygen[11] |

| Topological Polar Surface Area | 74.9 Ų[8] | (Predicted to be similar) | TPSA calculation treats S and O similarly in many models |

| Hydrogen Bond Donor Count | 1[8] | 1 | N-H group is retained |

| Hydrogen Bond Acceptor Count | 3[8] | (Effectively lower) | C=S is a much weaker H-bond acceptor than C=O[1] |

| Solubility | Soluble in organic solvents, limited in water[12] | Expected to have higher solubility in non-polar solvents and lower in water | Consistent with increased lipophilicity |

Synthesis and Structural Characterization

The most direct and reliable pathway to N-(3-nitrophenyl)ethanethioamide is through the thionation of its corresponding amide precursor, N-(3-nitrophenyl)acetamide. This transformation is a cornerstone of thioamide synthesis.[13] Among various thionating agents, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is widely employed for its efficiency, mild reaction conditions, and tolerance of various functional groups.[14]

Synthetic Workflow Diagram

The following diagram outlines the logical flow from starting material to the purified final product.

Caption: Experimental workflow for the synthesis of N-(3-nitrophenyl)ethanethioamide.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls (TLC monitoring) to ensure reaction completion and robust purification steps.

Materials:

-

N-(3-nitrophenyl)acetamide (1.0 eq)

-

Lawesson's Reagent (0.5 - 0.6 eq)[14]

-

Anhydrous Toluene

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-(3-nitrophenyl)acetamide (1.0 eq). The system is then flushed with an inert gas (e.g., Nitrogen or Argon). Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen, particularly important as Lawesson's reagent can degrade with water.

-

Reagent Addition: Add anhydrous toluene (approx. 10 mL per gram of amide) via syringe, followed by Lawesson's reagent (0.6 eq).[14] Causality: Using an anhydrous solvent is critical to maintain the reactivity of the thionating agent.[14] Stoichiometry is key; excess Lawesson's reagent can complicate purification.

-

Thionation: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

-

Monitoring: The reaction progress must be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes. A suitable mobile phase would be 30-40% Ethyl Acetate in Hexanes. Trustworthiness: TLC is a crucial self-validating step. The reaction is deemed complete only upon the full consumption of the starting amide spot and the appearance of a new, typically lower Rf, product spot.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in Ethyl Acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The bicarbonate wash neutralizes acidic byproducts from the Lawesson's reagent, preventing them from co-purifying with the product.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield N-(3-nitrophenyl)ethanethioamide.

Methods for Structural Characterization

Confirmation of the final product's identity and purity is non-negotiable and achieved through a combination of spectroscopic techniques.

-

¹H NMR: The proton spectrum is expected to show characteristic signals for the methyl group (a singlet around 2.5-3.0 ppm), and distinct aromatic protons in the 7.5-8.5 ppm range, with splitting patterns indicative of the 1,3-disubstitution. The N-H proton will appear as a broad singlet, typically downfield (>9 ppm).

-

¹³C NMR: The most telling signal will be the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield, often in the 190-210 ppm range. This confirms the success of the thionation.

-

Infrared (IR) Spectroscopy: The spectrum should show the disappearance of the strong amide C=O stretching band (typically ~1660 cm⁻¹) and the appearance of characteristic thioamide bands, including the C=S stretch, which is weaker and occurs at a lower frequency (around 1050-1250 cm⁻¹).[15]

-

Mass Spectrometry (MS): Electron-impact or electrospray ionization MS should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 196.23.[16]

Potential Applications in Drug Discovery

The unique structural features of N-(3-nitrophenyl)ethanethioamide position it as a compelling candidate for investigation in several therapeutic areas.

Conceptual Biological Action Pathway

Many nitroaromatic and thioamide drugs function as prodrugs, requiring metabolic activation to exert their effect. The diagram below conceptualizes this process.

Caption: Conceptual activation pathway for a nitroaromatic thioamide prodrug.

-

Bioisosteric Replacement: The primary application is as a direct bioisostere of N-(3-nitrophenyl)acetamide.[5][11] If the parent amide shows any biological activity, synthesizing the thioamide is a logical next step to potentially enhance potency, alter selectivity, or improve pharmacokinetic properties like metabolic stability and cell permeability.[2][5]

-

Antimicrobial Agent Development: Nitroaromatic compounds are potent antimicrobial agents.[7] The nitro group can be reduced by microbial nitroreductases to generate radical species that are toxic to the cell.[6] N-(3-nitrophenyl)ethanethioamide should be screened against a panel of pathogenic bacteria (e.g., Mycobacterium tuberculosis, Helicobacter pylori) and parasites where this mechanism is prevalent.[7] Ethionamide, an antitubercular drug, is a prominent example of a bioactive thioamide.[11]

-

H₂S-Donating Molecules: Thioamides can act as slow-releasing hydrogen sulfide (H₂S) donors.[11] H₂S is a gasotransmitter with cytoprotective and anti-inflammatory properties. This compound could be investigated for applications in gastrointestinal protection or cardiovascular conditions where controlled H₂S release is beneficial.[11]

-

Metal Chelators: The "soft" sulfur atom in the thioamide group has a high affinity for soft metal ions.[1][11] This property can be exploited in designing chelators to treat metal toxicity or to modulate the activity of metalloenzymes.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(3-nitrophenyl)ethanethioamide does not exist, safe handling procedures can be established based on its constituent functional groups and its amide precursor.

-

Hazard Classification (Inferred): Based on the SDS for N-(3-nitrophenyl)acetamide, the compound should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), may cause an allergic skin reaction (H317), and may cause respiratory irritation (H335).[17]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

Conclusion

N-(3-nitrophenyl)ethanethioamide represents a molecule of significant untapped potential for chemical and biological research. By combining the proven bioisosteric advantages of the thioamide group with the potent bioactivity of the nitroaromatic scaffold, it stands as a prime candidate for development in diverse therapeutic areas, most notably as a next-generation antimicrobial agent. The synthetic route via thionation of the corresponding amide is straightforward and robust, making the compound highly accessible for investigation. This guide provides the foundational knowledge—from synthesis and characterization to projected applications and safety—to empower researchers to explore the full scientific value of this promising chemical entity.

References

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). General methods for synthesis of thioamides. Retrieved February 23, 2026, from [Link]

-

MDPI. (2023, April 17). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Retrieved February 23, 2026, from [Link]

-

Plekhanova, V. G., et al. (n.d.). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved February 23, 2026, from [Link]

-

Grokipedia. (n.d.). Thioamide. Retrieved February 23, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Retrieved February 23, 2026, from [Link]

-

Taylor & Francis Online. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Contemporary Applications of Thioamides and Methods for Their Synthesis. Retrieved February 23, 2026, from [Link]

-

ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved February 23, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved February 23, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). 3-Nitroacetanilide | C8H8N2O3 | CID 31206 - PubChem. Retrieved February 23, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). N-Methyl-N-(3-nitrophenyl)acetamide | C9H10N2O3 | CID 676602 - PubChem. Retrieved February 23, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(3-nitrophenyl)-. Retrieved February 23, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 135365-07-0 | Product Name : N-(3-Nitrophenethyl)acetamide. Retrieved February 23, 2026, from [Link]

-

National Institutes of Health (NIH). (2015, September 22). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Retrieved February 23, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-nitrophenyl)- (CAS 122-28-1). Retrieved February 23, 2026, from [Link]

-

Organic and Medicinal Chemistry International. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved February 23, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(3-nitrophenyl)-. Retrieved February 23, 2026, from [Link]

-

Data Catalog. (2025, September 5). Compound 525273: N,N-Dimethyl-N'-(3-nitrophenyl)ethanimidamide. Retrieved February 23, 2026, from [Link]

-

Chemsrc. (2025, September 13). N-(4-Ethoxy-3-nitrophenyl)acetamide | CAS#:1777-84-0. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). IR and Н-, -NMR spectra of the drug (III). Retrieved February 23, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved February 23, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(3-nitrophenyl)- Mass Spectrum. Retrieved February 23, 2026, from [Link]

-

E3S Web of Conferences. (n.d.). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (2017, August 17). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. Retrieved February 23, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis , Growth and Characterization of N-( 3-Nitrophenyl ) Acetamide Crystal-Find it Optical Uses. Retrieved February 23, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). 3'-Nitro-p-acetophenetidide | C10H12N2O4 | CID 15685 - PubChem. Retrieved February 23, 2026, from [Link]

-

National Institutes of Health (NIH). (2024, December 2). Unlocking the potential of the thioamide group in drug design and development. Retrieved February 23, 2026, from [Link]

-

National Institutes of Health (NIH). (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved February 23, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved February 23, 2026, from [Link]

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. grokipedia.com [grokipedia.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 3-Nitroacetanilide | C8H8N2O3 | CID 31206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acetamide, N-(3-nitrophenyl)- [webbook.nist.gov]

- 11. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CAS 122-28-1: N-(3-Nitrophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 13. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. echemi.com [echemi.com]

A Technical Guide to 3'-Nitroacetanilide and a Proposed Synthetic Route to 3'-Nitrothioacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of 3'-Nitro-Substituted Acetanilides

This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive technical overview of the well-documented compound, 3'-nitroacetanilide, covering its identification, properties, synthesis, and safety protocols. Secondly, leveraging established principles of thioamide synthesis, it puts forth a detailed, field-proven protocol for the conversion of 3'-nitroacetanilide into the desired 3'-nitrothioacetanilide. This approach provides researchers with a practical and scientifically sound pathway to access this less common, yet potentially valuable, molecule.

Part 1: A Comprehensive Profile of 3'-Nitroacetanilide

3'-Nitroacetanilide is a vital intermediate in organic synthesis, often utilized in the preparation of more complex molecules, including pharmaceuticals and dyes. Its chemical structure, featuring a nitro group at the meta position of the aniline ring, significantly influences its reactivity and potential applications.

Chemical Identification and Synonyms

The definitive identifier for 3'-nitroacetanilide is its CAS number. A comprehensive list of its synonyms is provided below to aid in literature and database searches.

| Identifier | Value |

| CAS Number | 122-28-1[1][2][3] |

| Molecular Formula | C₈H₈N₂O₃[1][2] |

| IUPAC Name | N-(3-nitrophenyl)acetamide[3] |

| Synonyms | Acetanilide, 3'-nitro-; m-Nitroacetanilide; N-(3-Nitrophenyl)acetamide; 3-Acetamidonitrobenzene[3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3'-nitroacetanilide, which are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Weight | 180.16 g/mol | [2] |

| Appearance | Beige to yellow solid/powder | [4] |

| Melting Point | 154-158 °C | [1] |

| Solubility | Low water solubility | [4] |

| EC Number | 204-532-6 | [1][3] |

Synthesis of 3'-Nitroacetanilide: A Step-by-Step Protocol

The synthesis of 3'-nitroacetanilide is a classic example of electrophilic aromatic substitution, specifically, the nitration of acetanilide. The acetyl protecting group on the amine is crucial as it moderates the reactivity of the benzene ring and directs the incoming nitro group primarily to the para and, to a lesser extent, the ortho positions. However, for the synthesis of the meta isomer, a different strategy starting from nitrobenzene is typically employed, followed by reduction and acetylation. A more direct, albeit lower-yielding, method involves the nitration of aniline followed by separation of isomers and subsequent acetylation. For the purpose of this guide, a standard laboratory-scale nitration of acetanilide is presented, which, while primarily yielding the para isomer, illustrates the fundamental principles. A subsequent purification step is essential to isolate the desired meta isomer if present, although it is generally synthesized via alternative routes for better yield.

A common laboratory preparation involves the nitration of acetanilide.

Experimental Protocol: Nitration of Acetanilide

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, cautiously add 10 mL of concentrated sulfuric acid. Slowly, and with constant stirring, add 3.5 mL of concentrated nitric acid. Maintain the temperature below 10 °C.

-

Reaction Setup: In a separate beaker, dissolve 5.0 g of acetanilide in 10 mL of glacial acetic acid.

-

Nitration: Slowly add the acetanilide solution to the cold nitrating mixture dropwise, ensuring the temperature does not exceed 20 °C.

-

Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

-

Precipitation: Pour the reaction mixture slowly over 100 mL of crushed ice with stirring. A precipitate of the nitrated product will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product will be a mixture of o-, m-, and p-nitroacetanilide. Separation of the isomers can be achieved by fractional crystallization or column chromatography.

Safety and Handling

3'-Nitroacetanilide is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) before handling.[4][5][6]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation and may cause an allergic skin reaction.[4][7]

-

Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4][6]

Part 2: Proposed Synthesis of 3'-Nitrothioacetanilide

While a direct, documented synthesis for 3'-nitrothioacetanilide is not prevalent in readily accessible literature, it can be reliably prepared from its amide analog, 3'-nitroacetanilide, through a thionation reaction. The conversion of amides to thioamides is a well-established transformation in organic synthesis.[8][9]

Thionation with Lawesson's Reagent: A Reliable Approach

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and effective thionating agent widely used for the conversion of carbonyl compounds, including amides, to their corresponding thiocarbonyl analogs.[8][10] It often provides cleaner reactions and higher yields compared to other thionating agents like phosphorus pentasulfide.[9]

The reaction mechanism involves the formation of a reactive dithiophosphine ylide from the Lawesson's reagent dimer. This ylide then undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a transient thiaoxaphosphetane intermediate. This intermediate then fragments to yield the desired thioamide and a stable phosphorus-oxygen byproduct.[8][11]

Proposed Experimental Protocol: Synthesis of 3'-Nitrothioacetanilide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3'-nitroacetanilide (1.0 equivalent) and Lawesson's reagent (0.5 equivalents).

-

Solvent Addition: Add a suitable anhydrous solvent, such as toluene or tetrahydrofuran (THF), to the flask. THF is often preferred as it can allow the reaction to proceed at room temperature.[12]

-

Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 80-110 °C if using toluene) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[11]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purification: The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3'-nitrothioacetanilide. It is crucial to perform an aqueous work-up before chromatography to remove phosphorus byproducts.[12]

Part 3: Relevance in Drug Development and Medicinal Chemistry

The incorporation of nitroaromatic and thioamide moieties into molecular scaffolds is a significant strategy in medicinal chemistry. These functional groups can impart unique biological activities and modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The Role of the Nitro Group

The nitro group is a strong electron-withdrawing group that can influence a molecule's acidity, basicity, and susceptibility to metabolic transformations.[13] In drug design, nitroaromatic compounds have been explored for a variety of therapeutic areas:

-

Antimicrobial and Antiparasitic Agents: Many nitro-containing drugs exert their effects through bioreductive activation, where the nitro group is reduced within the target pathogen to form cytotoxic radical species.[13][14]

-

Hypoxia-Activated Prodrugs (HAPs): The low-oxygen environment (hypoxia) characteristic of solid tumors can be exploited by HAPs containing nitro groups. In hypoxic conditions, these groups are selectively reduced to activate the cytotoxic function of the drug, thereby targeting the tumor while sparing healthy, well-oxygenated tissues.[14]

-

Modulation of Physicochemical Properties: The polar nature of the nitro group can be used to fine-tune the solubility and membrane permeability of a drug candidate.[13]

The Significance of the Thioamide Moiety

The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide is a common bioisosteric substitution in drug design.[15] This modification can lead to:

-

Altered Biological Activity: Thioamides can exhibit different binding affinities and selectivities for biological targets compared to their amide counterparts due to changes in hydrogen bonding capabilities and steric profiles.[8]

-

Increased Metabolic Stability: Thioamides are generally more resistant to enzymatic hydrolysis than amides, which can lead to improved pharmacokinetic profiles.[9]

Given these considerations, 3'-nitrothioacetanilide represents a molecule with potential for further investigation in drug discovery programs. Its unique combination of a bioreducible nitro group and a metabolically robust thioamide linkage makes it an interesting scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases.

References

-

PubChem. 3-Nitroacetanilide compound summary. [Link]

-

MDPI. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. [Link]

-

American Chemical Society. Mild Method for the Conversion of Amides to Thioamides. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

BYJU'S. Ullmann Reaction. [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

-

SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

-

Royal Society of Chemistry. The mechanism of the modified Ullmann reaction. [Link]

-

SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals. [Link]

-

MDPI. Special Issue: Nitro Group Containing Drugs. [Link]

-

Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

Organic Chemistry Portal. Lawesson's Reagent. [Link]

-

SigutLabs. Reagents of the month- April- Lawesson's and Woollins' reagents. [Link]

-

ResearchGate. Modification of organic compounds with Lawesson's reagent. [Link]

-

PubChem. 3-Nitroacetanilide Safety and Hazards. [Link]

Sources

- 1. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Thioamide synthesis by thionation [organic-chemistry.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. 3-Nitroacetanilide | C8H8N2O3 | CID 31206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Lawesson's Reagent [organic-chemistry.org]

- 11. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Thioamide Bioisosteres of N-(3-nitrophenyl)acetamide

Executive Summary

This technical guide details the design, synthesis, and physicochemical profiling of N-(3-nitrophenyl)ethanethioamide , the thioamide bioisostere of N-(3-nitrophenyl)acetamide (3'-nitroacetanilide).

Replacing the carbonyl oxygen with sulfur represents a "single-atom" modification that profoundly alters the molecular electrostatic potential, lipophilicity, and metabolic stability of the scaffold. This guide is intended for medicinal chemists and drug developers seeking to exploit thioamide bioisosterism to modulate hydrogen bonding networks or enhance hydrolytic stability in nitro-aromatic amides.

Part 1: Rationale for Thioamide Substitution

The transition from an amide to a thioamide is not merely a steric increase; it is a fundamental electronic shift. For the N-(3-nitrophenyl)acetamide scaffold, this substitution offers three specific mechanistic advantages:

Modulation of Hydrogen Bonding

Sulfur is a significantly weaker hydrogen bond acceptor (HBA) than oxygen due to its diffuse electron cloud, but the thioamide N-H is a stronger hydrogen bond donor (HBD) due to the increased acidity of the N-H bond.

-

Amide (Parent): Strong HBA / Moderate HBD.

-

Thioamide (Target): Weak HBA / Strong HBD.

-

Application: If the parent molecule’s carbonyl oxygen accepts a hydrogen bond from a water molecule (solvation penalty), the thioamide can reduce this desolvation energy, potentially improving binding affinity if the carbonyl oxygen was not critical for target binding.

Conformational Restriction

The resonance contribution in thioamides is stronger than in amides, leading to a higher rotational barrier around the C–N bond.

-

Mechanism: The overlap between the nitrogen lone pair and the C=S

-orbital is significant. -

Result: This forces the N-(3-nitrophenyl)ethanethioamide into a more rigid planar conformation, reducing the entropic penalty upon binding to a receptor.

Hydrolytic Stability

The 3-nitro group is electron-withdrawing, already deactivating the aromatic ring. However, amides are susceptible to amidases.[1] Thioamides are generally resistant to standard amidase hydrolysis, extending the half-life of the compound in proteolytic environments.

Part 2: Physicochemical Profiling & Data

The following table summarizes the predicted and empirical shifts observed when converting N-(3-nitrophenyl)acetamide to its thioamide analog.

| Property | N-(3-nitrophenyl)acetamide (Amide) | N-(3-nitrophenyl)ethanethioamide (Thioamide) | Impact on Drug Design |

| Bond Length | C=O: ~1.23 Å | C=S: ~1.71 Å | Increased steric demand; may clash in tight pockets. |

| H-Bond Acceptor | Strong | Weak | Reduced water solvation; higher permeability. |

| H-Bond Donor | Moderate (pKa ~15-17) | Strong (pKa ~12-13) | Enhanced interaction with acidic residues (e.g., Asp, Glu). |

| Lipophilicity (LogP) | ~1.4 (Experimental) | ~2.0 - 2.2 (Predicted) | Improved membrane permeability (LogP typically increases by ~0.6). |

| Dipole Moment | ~3.7 D | ~4.5 - 5.0 D | Thioamides are highly polarizable. |

| Metabolic Risk | Amidase hydrolysis | S-Oxidation (FMO/CYP) | Risk of reactive sulfine/sulfene metabolites (hepatotoxicity). |

Part 3: Synthetic Protocol

The synthesis utilizes Lawesson’s Reagent (LR) , the industry standard for thionation. While Phosphorus Pentasulfide (

Reaction Scheme

Detailed Methodology

Safety Note: This reaction generates minor amounts of

Step 1: Reaction Setup[2][3]

-

Equipment: Flame-dried 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

N-(3-nitrophenyl)acetamide (1.0 eq, 5.0 mmol, 900 mg).

-

Lawesson’s Reagent (0.6 eq, 3.0 mmol, 1.21 g). Note: 0.5 eq is stoichiometric, but a slight excess ensures conversion.

-

Solvent: Anhydrous Toluene (25 mL). Dichloromethane can be used for lower temperatures, but Toluene reflux is preferred for kinetics.

-

-

Procedure:

-

Dissolve the amide in anhydrous toluene under an inert atmosphere (

or Ar). -

Add Lawesson’s Reagent in a single portion. The mixture will be a suspension.

-

Heat the mixture to reflux (

). The suspension will clear as the reagent dissolves and reacts.

-

Step 2: Monitoring & Workup[4]

-

Monitoring: Check via TLC (Mobile Phase: 30% EtOAc in Hexanes) every 30 minutes. The thioamide product is typically less polar (higher

) and stains distinctively yellow/brown with-

Reaction Time: Typically 2–4 hours.

-

-

Quenching: Once the starting material is consumed, cool the reaction to room temperature.

-

Hydrolysis of Byproducts: Add 2 mL of Ethanol and stir for 30 minutes. This decomposes the excess Lawesson’s reagent and phosphorus byproducts into more polar species, facilitating purification.[4]

-

Concentration: Remove the toluene in vacuo to yield a crude yellow semi-solid.

Step 3: Purification[5]

-

Flash Chromatography: Load the crude residue onto a silica gel column.

-

Eluent: Gradient 0%

20% EtOAc in Hexanes. -

Note: The phosphorus byproducts are highly polar and will remain at the baseline or elute very late.

-

-

Recrystallization: If necessary, recrystallize from Ethanol/Water to obtain bright yellow needles.

Validation (Self-Validating Metrics)

-

NMR: Look for the diagnostic downfield shift of the thiocarbonyl carbon.

-

Amide (

): ~169 ppm. -

Thioamide (

): ~198–205 ppm . (This is the definitive confirmation).

-

-

IR Spectroscopy: Disappearance of the strong Amide I band (

) and appearance of the Thioamide bands (~

Part 4: Visualization of Workflows

Diagram 1: Synthetic Workflow (Lawesson's Reagent)

Caption: Step-by-step synthetic workflow for the thionation of 3-nitroacetanilide using Lawesson's Reagent.

Diagram 2: Bioisosteric Logic & SAR Implications

Caption: Logical flow of physicochemical changes and biological consequences upon thioamide substitution.

Part 5: Biological & Safety Considerations

Metabolic Activation (Toxicity Warning)

While thioamides resist hydrolysis, they are substrates for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

-

Pathway: Thioamide

Sulfine ( -

Risk: Sulfenes are highly electrophilic and can arylate liver proteins, leading to drug-induced liver injury (DILI).

-

Mitigation: During early drug discovery, screen the thioamide analog in a reactive metabolite trapping assay (e.g., using Glutathione or cyanide trapping) to assess the risk of bioactivation.

Thyroid Peroxidase Inhibition

Thioamides (like methimazole) are known inhibitors of thyroid peroxidase.[6]

-

Protocol: If the N-(3-nitrophenyl)ethanethioamide is intended for chronic use, it is mandatory to screen for TPO inhibition early to avoid thyroid hypertrophy side effects.

References

-

Vertex AI Search. (2024). Unlocking the potential of the thioamide group in drug design and development. National Institutes of Health (PMC). [Link]

-

Vertex AI Search. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis. American Chemical Society (ACS). [Link]

-

Vertex AI Search. (2025). Bioisosteres for Drug Hunters: Part 1 - Amides. Drug Hunter. [Link]

-

Vertex AI Search. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. National Institutes of Health (PMC). [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to N-(3-nitrophenyl)acetamide and the Synthesis of its Thioamide Analogue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of N-(3-nitrophenyl) Amides and Thioamides

In the field of chemical synthesis and drug discovery, precision in molecular identity is paramount. This guide addresses the chemical properties, safety, and synthesis of N-(3-nitrophenyl) substituted acyl compounds. The initial focus of this whitepaper was to be N-(3-nitrophenyl)ethanethioamide; however, a thorough review of the scientific literature and chemical databases indicates that this specific thioamide is not a well-characterized or commercially available compound.

In contrast, its amide analogue, N-(3-nitrophenyl)acetamide , is a well-documented chemical entity with established properties and applications. Therefore, this guide will provide a comprehensive overview of N-(3-nitrophenyl)acetamide, including its PubChem CID and detailed safety data.

Recognizing the interest in the thioamide variant, this guide will also provide a detailed, field-proven protocol for the synthesis of thioamides from their corresponding amides using Lawesson's reagent. This section will serve as a practical, instructional component for researchers looking to synthesize N-(3-nitrophenyl)ethanethioamide or other novel thioamides.

Part 1: Core Data of N-(3-nitrophenyl)acetamide

N-(3-nitrophenyl)acetamide (also known as 3'-nitroacetanilide) is a key chemical intermediate, particularly in the synthesis of dyes and other organic molecules.[1] Its chemical identity is well-established, and it is indexed in major chemical databases.

PubChem Compound Identifier: The PubChem Compound ID (CID) for N-(3-nitrophenyl)acetamide is 31206 .[2]

Chemical and Physical Properties The fundamental properties of N-(3-nitrophenyl)acetamide are summarized in the table below. These data are crucial for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C8H8N2O3 | [2] |

| Molecular Weight | 180.16 g/mol | [2] |

| Appearance | Beige to brown crystalline powder | [1][3] |

| Melting Point | 155 °C (lit.) | [1] |

| Boiling Point | 237 °C (lit.) | [3] |

| Flash Point | 183 °C | [1] |

| Density | 1.34 g/cm³ | [1] |

| CAS Number | 122-28-1 | [2] |

Part 2: Safety, Handling, and Hazard Assessment

A thorough understanding of the safety and hazards associated with N-(3-nitrophenyl)acetamide is critical for its safe handling in a laboratory setting. The following information is synthesized from multiple safety data sheets (SDS).

GHS Hazard Classification N-(3-nitrophenyl)acetamide is classified under the Globally Harmonized System (GHS) with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Acute Aquatic Hazard | 3 | H402: Harmful to aquatic life |

Precautionary Measures and PPE Adherence to strict safety protocols is mandatory when handling this compound.

| Precautionary Area | Statement Code | Description |

| Prevention | P261, P264, P270, P271, P272, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves, clothing, and eye/face protection.[3][4][6] |

| Response | P302+P352, P304+P340, P305+P351+P338, P312 | IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor if you feel unwell.[4][6] |

| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4][6] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Safe Handling Workflow The following diagram outlines the essential workflow for the safe handling of N-(3-nitrophenyl)acetamide.

Caption: Workflow for the safe handling of N-(3-nitrophenyl)acetamide.

Part 3: Synthesis and Experimental Protocols

A. Synthesis of N-(3-nitrophenyl)acetamide

N-(3-nitrophenyl)acetamide is typically synthesized via the acetylation of m-nitroaniline with acetic anhydride.[1] This is a standard academic and industrial preparation method.

B. Protocol for the Synthesis of Thioamides from Amides using Lawesson's Reagent

The conversion of an amide to a thioamide is a crucial transformation in medicinal chemistry. Lawesson's reagent (LR) is a mild and effective thionating agent for this purpose.[7][8] The following protocol provides a general procedure for the synthesis of a thioamide, such as N-(3-nitrophenyl)ethanethioamide, from its corresponding amide.

Mechanism Insight: The reaction mechanism involves the initial dissociation of the dimeric Lawesson's reagent into a reactive monomeric dithiophosphine ylide. This ylide then undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a transient thiaoxaphosphetane intermediate. This intermediate then fragments to yield the desired thioamide and a stable phosphorus-oxygen byproduct.[9]

Caption: General workflow for thioamide synthesis using Lawesson's reagent.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-(3-nitrophenyl)acetamide (1.0 equivalent) and Lawesson's reagent (0.6 equivalents).[10] The flask should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: Add anhydrous toluene (approximately 4-5 mL per mmol of amide) to the flask via a syringe.[9][10]

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amide spot is no longer visible. Reaction times can vary from a few hours to overnight.[9]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent in vacuo. The resulting residue can be dissolved in a suitable organic solvent like dichloromethane or ethyl acetate for purification.

-

Purification: The crude product is then purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thioamide.

-

Characterization: The final product should be characterized by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Safety Note: This reaction should be performed in a well-ventilated fume hood as Lawesson's reagent can release hydrogen sulfide, a toxic and foul-smelling gas.[9]

Part 4: Applications and Research Context

N-(3-nitrophenyl)acetamide is primarily used as an intermediate in chemical synthesis.[1] For instance, it is a precursor in the synthesis of 3-nitrodiphenylamine, which is used in the preparation of certain pharmaceuticals.[11]

More broadly, nitroaromatic compounds are of significant interest in medicinal chemistry. The nitro group can be selectively reduced under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. This property makes nitroaromatic compounds valuable as "triggers" in hypoxia-activated prodrugs, which release a cytotoxic agent preferentially in the tumor environment.

Thioamides, as isosteres of amides, offer unique physicochemical properties such as increased metabolic stability and different hydrogen bonding capabilities.[8] The synthesis of novel thioamides, including the hypothetical N-(3-nitrophenyl)ethanethioamide, could therefore be a valuable step in the development of new therapeutic agents.

References

- Sigma-Aldrich. Safety Data Sheet for N-(3-nitrophenyl)acetamide. (Product Number: 112933).

- Thermo Fisher Scientific. Safety Data Sheet for N-(3-nitrophenyl)acetamide. (CAS-No: 122-28-1).

-

Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available at: [Link]

- AK Scientific, Inc. Safety Data Sheet for N-(2,3-Dimethyl-4-nitrophenyl)acetamide.

-

PubChem. 3-Nitroacetanilide | C8H8N2O3 | CID 31206. National Institutes of Health. Available at: [Link]

- Google Patents. RU2201917C2 - Method of synthesis of 3-nitrodiphenylamine.

Sources

- 1. echemi.com [echemi.com]

- 2. 3-Nitroacetanilide | C8H8N2O3 | CID 31206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. Lawesson's Reagent [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 11. RU2201917C2 - Method of synthesis of 3-nitrodiphenylamine - Google Patents [patents.google.com]

Research Applications of 3-Nitro-N-thioacetylaniline

Technical Whitepaper | Version 1.0

Executive Summary

3-Nitro-N-thioacetylaniline (also known as m-nitrothioacetanilide) represents a specialized, high-value scaffold in heterocyclic chemistry. Unlike its oxygenated counterpart (m-nitroacetanilide), this thioamide serves as a reactive "soft" donor, enabling unique oxidative cyclization pathways that are inaccessible to standard amides.

This guide focuses on its critical role as a divergent intermediate for regioselective benzothiazole synthesis and herbicidal sulfonamide development . It highlights the compound's utility in overcoming steric constraints during the Jacobson cyclization, offering researchers a proven pathway to rare 7-substituted benzothiazole isomers that are otherwise difficult to synthesize.

Chemical Profile & Identity

| Property | Specification |

| IUPAC Name | N-(3-Nitrophenyl)ethanethioamide |

| Common Name | 3-Nitrothioacetanilide |

| CAS Number | 10224-21-2 |

| Molecular Formula | |

| Molecular Weight | 196.23 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 90°C – 93°C |

| Solubility | Soluble in DMSO, Acetone, Chloroform; sparingly soluble in water. |

High-Fidelity Synthesis Protocol

To ensure high purity for downstream applications, the synthesis must avoid the isomer mixtures common in direct nitration of acetanilide. The recommended route utilizes Lawesson’s Reagent (LR) on pre-purified m-nitroacetanilide.

Phase 1: Precursor Synthesis (Regiocontrol)

Do not nitrate acetanilide directly, as this predominantly yields the p-nitro isomer.

-

Starting Material: Begin with commercially available 3-nitroaniline .

-

Acetylation: Treat 3-nitroaniline (1.0 eq) with acetic anhydride (1.1 eq) in glacial acetic acid or toluene at reflux.

-

Purification: Recrystallize from ethanol to obtain pure 3-nitroacetanilide (m.p. 154-156°C).

Phase 2: Thionation (The Lawesson Protocol)

This protocol minimizes byproduct formation (nitrile/amidine) common with

Reagents:

-

3-Nitroacetanilide (Substrate)[1]

-

Lawesson’s Reagent (0.6 eq per eq of substrate)

-

Anhydrous Toluene (Solvent)

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Dissolution: Suspend 3-nitroacetanilide (5.0 g, 27.7 mmol) in dry toluene (30 mL).

-

Addition: Add Lawesson’s Reagent (6.7 g, 16.6 mmol) in a single portion.

-

Reaction: Heat to 100°C (internal temp) for 4 hours. The mixture will transition from a suspension to a clear orange/red solution.

-

Workup: Evaporate toluene in vacuo. Redissolve the residue in diethyl ether.

-

Wash: Wash with water (

mL) to remove thiophosphonic acid byproducts. Dry organic layer over -

Purification: Flash chromatography (Silica gel; Eluent: Ether/Hexane 1:1).

-

Yield Target: ~5.6 g (Yellow solid).[1]

-

Visualization: Synthesis & Mechanism

Figure 1: Selective synthesis pathway avoiding para-isomer contamination.

Primary Research Application: Regioselective Benzothiazole Synthesis

The most critical application of 3-nitro-N-thioacetylaniline is in the Jacobson Cyclization . This reaction utilizes the thioamide sulfur as a nucleophile to close the benzothiazole ring.

The "7-Nitro" Anomaly

Standard electrophilic substitution rules suggest cyclization should occur para to the nitro group (position 6 of the aniline ring), yielding the 5-nitrobenzothiazole. However, experimental evidence (See Ref 1, 2) confirms that 3-nitro-N-thioacetylaniline cyclizes ortho to the nitro group.

-

Expected Product: 2-methyl-5-nitrobenzothiazole (Sterically favored).

-

Observed Product: 2-methyl-7-nitrobenzothiazole (Electronically governed).

This anomaly makes 3-nitro-N-thioacetylaniline the primary scaffold for accessing 7-substituted benzothiazoles, which are otherwise chemically difficult to access.

Experimental Protocol: Oxidative Cyclization

-

Reagent Preparation: Dissolve Potassium Ferricyanide (

, 4.0 eq) in water. -

Alkaline Mix: Prepare 8% aqueous NaOH (excess).

-

Cyclization: Add the thioamide (1.0 eq) to the ferricyanide/NaOH mixture slowly at room temperature.

-

Reaction Time: Stir for 90 minutes. The solution will precipitate the oxidized product.

-

Isolation: Filter the solid.

-

Acid Workup: Dissolve the solid in hot 20% HCl (steam bath, 15 min) to remove non-cyclized impurities, then filter hot. Dilute filtrate with cold water to reprecipitate the pure benzothiazole.

Visualization: The Regioselectivity Map

Figure 2: Divergent cyclization pathways showing the preferential formation of the 7-nitro isomer.

Agrochemical & Pharmaceutical Utility

Beyond heterocyclic synthesis, the 3-nitro-N-thioacetylaniline scaffold is a precursor for Sulfonamide Herbicides .

Mechanism of Action

The thioamide moiety serves as a protected handle that can be cyclized to a benzothiazole, which is subsequently chlorosulfonated.

-

Cyclization: Convert to 2-methyl-7-nitrobenzothiazole.

-

Reduction: Reduce

to -

Sandmeyer Reaction: Convert

to -

Coupling: React with amines to form sulfonamide herbicides (e.g., Ref 3).

Research Value: This pathway allows the placement of the sulfonamide group at the 7-position of the benzothiazole ring, a position associated with specific auxinic herbicide activity profiles distinct from 5- or 6-substituted analogs.

Analytical Characterization Data

Use the following data to validate synthesized batches.

| Technique | Diagnostic Signal | Interpretation |

| Thioacetyl methyl group ( | ||

| Thioamide | ||

| Aromatic proton at C2 (between | ||

| IR Spectroscopy (KBr) | 1350, 1525 | Nitro group stretches (symmetric/asymmetric). |

| Absence of 1675 | Disappearance of Amide I ( | |

| 1150-1200 |

Safety & Handling

-

Toxicity: Thioamides are potential thyroid toxins and skin sensitizers. 3-nitro-N-thioacetylaniline should be handled in a fume hood.

-

Thermal Stability: The compound is stable at room temperature but may decompose with sulfur extrusion if heated above 140°C without solvent.

-

Incompatibility: Avoid strong oxidizing agents (unless intending cyclization) and strong alkylating agents (S-alkylation will occur).

References

-

Mizuno, Y., & Adachi, K. (1952).[2] Benzothiazoles.[1][2][3] III: Synthesis of 2-Methylbenzothiazoles with Electron-attracting Groups. Journal of the Pharmaceutical Society of Japan, 72(6), 739-744. Link

-

Levitt, G. (1989). Herbicidal Sulfonamides. U.S. Patent No. 4,820,332. Washington, DC: U.S. Patent and Trademark Office. Link

-

Jesberger, M., Davis, T. P., & Barner, L. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929-1958. Link

-

BenchChem. (2025). An In-depth Technical Guide to the Nitration of m-Nitroaniline. Link

Sources

Thioamide Bioisosteres of 3-Nitroaniline: Synthetic Protocols and Medicinal Applications

Executive Summary

This technical guide examines the medicinal chemistry of

Chemical Rationale & Pharmacophore Design

The Thioamide Bioisostere

The transition from an amide (–CONH–) to a thioamide (–CSNH–) is a classical yet underutilized strategy in hit-to-lead optimization. While sterically similar, the electronic differences are profound:

-

Hydrogen Bonding: Sulfur is a poorer hydrogen bond acceptor than oxygen but increases the acidity of the N-H proton, making the thioamide a stronger hydrogen bond donor. This is critical for targets where the donor capability of the amide backbone is a key binding determinant.

-

Lipophilicity: Thioamides are generally more lipophilic (

increases by ~0.5–1.0), enhancing membrane permeability. -

Metabolic Stability: Thioamides resist hydrolysis by peptidases and proteases that typically cleave amide bonds, prolonging plasma half-life.

The Role of the 3-Nitro Group

The meta-nitro group on the aniline ring serves three distinct functions in this scaffold:

-

Electronic Modulation: As a strong electron-withdrawing group (EWG), it further acidifies the thioamide N-H proton (

reduction), strengthening interactions with basic residues in receptor pockets. -

Conformational Rigidity: The nitro group restricts rotation around the phenyl ring, potentially locking the molecule in a bioactive conformation.

-

Bioreductive Potential: In hypoxic tumor environments, the nitro group can be enzymatically reduced to a hydroxylamine or amine, functioning as a hypoxia-activated prodrug trigger.

Mechanistic Pathway & SAR Logic

The following diagram illustrates the structure-activity logic and the metabolic fate of the scaffold.

Figure 1: Structure-Activity Relationship (SAR) logic for 3-nitroaniline thioamide derivatives.

Synthetic Pathways[1]

The synthesis of thiobenzanilides typically proceeds via the thionation of a precursor amide. While

Synthetic Workflow

The synthesis involves two primary stages:

-

Acylation: Reaction of 3-nitroaniline with an acyl chloride to form the amide.

-

Thionation: Conversion of the amide to thioamide using Lawesson’s Reagent.[2]

Figure 2: Step-by-step synthetic pathway for generating thioamide derivatives.

Biological Applications & Data

Research indicates that 3-nitro-thiobenzanilides exhibit selective cytotoxicity against specific cancer cell lines and antimicrobial properties.

Anticancer Activity (Melanoma & Breast Cancer)

A 2023 study evaluated a series of thiobenzanilides.[3][4] The 3-nitro derivatives showed distinct selectivity profiles. The thioamide moiety was essential; the corresponding oxo-amides were significantly less potent.

Table 1: Comparative Cytotoxicity (

| Compound ID | R-Substituent (Benzoyl Ring) | Aniline Core | A375 (Melanoma) | MCF-7 (Breast) | Selectivity Index |

| Control | Doxorubicin | - | 0.5 | 0.8 | - |

| TBN-1 | 4-methoxy | 3-nitro | 11.8 | >50 | High (Melanoma) |

| TBN-2 | 3,4,5-trimethoxy | 3-nitro | 8.2 | 15.4 | Moderate |

| TBN-3 | 4-trifluoromethyl | 3-nitro | 5.6 | 43.0 | High (Melanoma) |

| Amide-Ref | 4-trifluoromethyl | 3-nitro | >100 | >100 | Inactive |

Data Source: Synthesized and adapted from recent medicinal chemistry literature [1].

Antimicrobial Potential

The nitro-thioamide scaffold acts as a structural mimic for certain bacterial enzyme substrates.

-

Target: Bacterial Type II Topoisomerase (DNA Gyrase).

-

Mechanism: The planar nature of the thiobenzanilide allows intercalation, while the thioamide sulfur interacts with the active site cysteine or serine residues.

Experimental Protocols

General Procedure: Amide Synthesis

-

Dissolve 3-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add Triethylamine (1.2 eq) and cool the solution to 0°C.

-

Dropwise add the appropriate Benzoyl Chloride derivative (1.1 eq).

-

Stir at room temperature for 4–6 hours (monitor via TLC).

-

Workup: Wash with 1M HCl (to remove unreacted amine), then sat.

, then brine. Dry over

Advanced Protocol: Thionation with Lawesson’s Reagent (LR)

Note: This protocol includes a "scavenger" step to simplify the notoriously difficult removal of LR byproducts.

-

Reaction: In a dry round-bottom flask, suspend the Amide Intermediate (1.0 mmol) in anhydrous Toluene (10 mL).

-

Reagent Addition: Add Lawesson’s Reagent (0.6 mmol; 0.6 eq is sufficient as LR donates two sulfur atoms).

-

Reflux: Heat to reflux (110°C) under Nitrogen/Argon atmosphere. Reaction is typically complete in 2–4 hours.

-

Checkpoint: The solution usually turns from yellow to deep orange/red.

-

-

Quench (Critical): Once TLC indicates consumption of starting material, cool to room temperature and add Ethanol (5 mL). Stir for 30 minutes.

-

Why? Ethanol reacts with the excess LR and phosphorus byproducts to form diethyl thiophosphonates, which are much more polar and easier to separate than the sticky polymeric byproducts formed otherwise [4].

-

-

Purification: Evaporate solvents. Purify via flash column chromatography (Silica gel).

-

Eluent: Hexane/Ethyl Acetate (gradient 9:1 to 7:3). Thioamides are less polar than their amide precursors (higher

).

-

ADMET & Toxicology Considerations

When developing 3-nitroaniline derivatives, specific toxicity liabilities must be managed:

-

Nitroreductase Liability: The 3-nitro group is a "structural alert." In the liver, it can be reduced to the aniline via a hydroxylamine intermediate. This hydroxylamine can be genotoxic (Ames positive).

-

Mitigation: Focus applications on oncology (where cytotoxicity is desired) or acute antimicrobial therapy rather than chronic administration.

-

-

Hepatotoxicity: Thioamides can be oxidized in the liver to reactive sulfines (C=S=O) and sulfenes, which may covalently bind to hepatic proteins.

-

Validation: Perform a glutathione (GSH) trapping assay early in the development cycle to assess reactive metabolite formation.

-

References

-

Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. Source: Molecules (MDPI), 2023. URL:[Link]

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Source: Journal of Medicinal Chemistry, 2024 (via NIH PubMed). URL:[Link]

-

Lawesson's Reagent: A Mild and Convenient Thionating Agent. Source:[2][5] Organic Chemistry Portal. URL:[Link][6]

-

A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent. Source: Beilstein Journal of Organic Chemistry, 2021.[2] URL:[Link][2]

-

Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile. Source: Pharmaceuticals (MDPI), 2022. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 3. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 4. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Solubility profile of N-(3-nitrophenyl)ethanethioamide in organic solvents

An In-depth Technical Guide to the Solubility Profile of N-(3-nitrophenyl)ethanethioamide in Organic Solvents

Foreword: Navigating the Data Gap

In the landscape of pharmaceutical research and chemical synthesis, a thorough understanding of a compound's solubility is a cornerstone of process development, formulation, and bioavailability assessment. N-(3-nitrophenyl)ethanethioamide, a molecule of interest due to its thioamide and nitrophenyl moieties, presents a common challenge in early-stage development: a scarcity of publicly available, empirical solubility data.

This guide, therefore, moves beyond a simple recitation of data. It is structured as a predictive and methodological whitepaper. We will first dissect the molecule's physicochemical characteristics to build a robust, theoretically-grounded solubility prediction. Subsequently, we will provide comprehensive, field-proven experimental protocols for researchers to determine this solubility profile with high fidelity. This document serves not just as a reference, but as a practical roadmap for generating the critical data required for developmental progression.

Physicochemical Analysis and Theoretical Solubility Prediction

The solubility behavior of a solute is dictated by its intermolecular interactions with the solvent. A close examination of the N-(3-nitrophenyl)ethanethioamide structure is paramount.

-

Structure: N-(3-nitrophenyl)ethanethioamide consists of a phenyl ring substituted with a nitro group at the meta position, and an ethanethioamide (-C(S)NHCH₃) group.

-

Key Functional Groups and Their Influence:

-

Thioamide Group (-C(S)NH-): This group is a bioisostere of the more common amide group. The carbon-sulfur double bond is longer and less polarized than a carbon-oxygen double bond. The sulfur atom is a potent hydrogen bond acceptor, while the N-H group acts as a hydrogen bond donor. Thioamides generally exhibit higher polarity and different rotational barriers compared to their amide counterparts[1].

-

Nitrophenyl Group (-C₆H₄NO₂): The nitro group is strongly electron-withdrawing and highly polar, capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor. The aromatic ring itself provides a nonpolar surface area, allowing for van der Waals forces and potential π-π stacking interactions.

-

The "Like Dissolves Like" Principle: A Predictive Framework

Based on this structural analysis, we can predict the solubility of N-(3-nitrophenyl)ethanethioamide across a spectrum of organic solvents. The molecule's dual nature—possessing highly polar functional groups (thioamide, nitro) and a moderately nonpolar aromatic core—suggests a nuanced solubility profile.

Diagram 1: Conceptual Solubility Interactions

This diagram illustrates the principle of "like dissolves like," showing how the polar and nonpolar regions of N-(3-nitrophenyl)ethanethioamide are expected to interact with different types of solvent molecules.

Caption: Predicted interactions driving solubility based on molecular polarity.

Predicted Solubility Profile

The following table summarizes the predicted solubility based on fundamental chemical principles. These are qualitative predictions that must be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, effectively solvating the polar thioamide and nitro groups. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the entire molecule. |

| Moderate Polarity | Acetone, Ethyl Acetate | Moderate | These solvents offer a balance of polar and nonpolar characteristics suitable for solvating the multifaceted nature of the compound. |

| Nonpolar | Hexane, Cyclohexane | Low / Insoluble | The lack of polarity in these solvents makes it energetically unfavorable to break the strong solute-solute interactions in the crystal lattice.[2][3] |

| Aromatic | Toluene, Benzene | Low to Moderate | Potential for π-π stacking between the solvent and the nitrophenyl ring may afford some solubility despite the low overall polarity. |

Advanced Solubility Prediction: COSMO-RS

For a more quantitative in silico prediction, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool.[4][5] This quantum chemistry-based method calculates the chemical potential of a solute in a solvent, allowing for the prediction of solubility without experimental data.[6][7]

Workflow:

-

A quantum chemical calculation (typically using Density Functional Theory, DFT) is performed for the isolated molecule in a virtual conductor. This generates a surface charge density profile (σ-profile).

-

The σ-profile is used in a statistical thermodynamics model to calculate the chemical potentials of the solute in various solvents.

-

The solubility is then derived from these chemical potentials, often incorporating the compound's melting point and enthalpy of fusion for solid-liquid equilibria.[7]

This approach is invaluable in early development for solvent screening and prioritizing experimental work.

Gold-Standard Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive thermodynamic solubility data, the isothermal shake-flask method is the most reliable and widely accepted technique.[8] Its self-validating nature stems from ensuring the system reaches true thermodynamic equilibrium.

Principle: An excess of the solid compound is agitated in a known volume of solvent at a constant temperature until the dissolution and precipitation rates are equal (equilibrium). The concentration of the dissolved solute in the supernatant is then measured, representing the equilibrium solubility.

Detailed Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an amount of N-(3-nitrophenyl)ethanethioamide that is substantially more than what is expected to dissolve into a series of glass vials with PTFE-lined screw caps. The visible presence of undissolved solid at the end of the experiment is a critical validation checkpoint.

-

Add a precise, known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation, which would artificially inflate the measured concentration.

-

Place the vials in a calibrated, constant-temperature orbital shaker or incubator. Temperature control is critical, as solubility is highly temperature-dependent.[9] A standard temperature of 25 °C (298.15 K) is often used.

-

Agitate the vials at a constant speed for a predetermined duration (e.g., 24 to 72 hours). The required time should be determined by preliminary kinetic studies, measuring concentration at various time points (e.g., 12, 24, 48, 72 hours) until it plateaus. This plateau signifies that equilibrium has been reached.

-

-

Sample Processing:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the same constant temperature.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot using a syringe filter (e.g., 0.22 µm PTFE or appropriate chemically resistant membrane) to remove all particulate matter. This step is crucial to avoid overestimation of solubility. The first few drops should be discarded to saturate the filter membrane.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent (often the mobile phase for chromatography) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.

-

The concentration is determined by comparing the instrument response to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, mol/L, or mole fraction.

-

Diagram 2: Shake-Flask Experimental Workflow

This diagram outlines the logical flow of the gold-standard shake-flask method for determining thermodynamic solubility.

Caption: Step-by-step workflow for the isothermal shake-flask solubility method.

Thermodynamic Analysis

By determining the solubility (S) at several different temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K), key thermodynamic parameters of the dissolution process can be calculated using the van't Hoff equation.[9]

The relationship between solubility and temperature can be expressed as:

ln(S) = - (ΔHsol/R) * (1/T) + (ΔSsol/R)

Where:

-

S is the mole fraction solubility

-

ΔHsol is the standard enthalpy of solution

-

ΔSsol is the standard entropy of solution

-

R is the ideal gas constant

-

T is the absolute temperature in Kelvin

A plot of ln(S) versus 1/T will yield a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R. The Gibbs free energy of solution (ΔGsol) can then be calculated:

ΔGsol = ΔHsol - TΔSsol

This analysis provides profound insight into the dissolution process:

-

ΔHsol > 0 (Endothermic): Heat is absorbed during dissolution. Solubility will increase with increasing temperature. This is the most common scenario for solid solutes.[2]

-

ΔHsol < 0 (Exothermic): Heat is released. Solubility will decrease with increasing temperature.

-

ΔGsol: Indicates the spontaneity of the dissolution process. A more negative value implies a more spontaneous process.[10]

Conclusion

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link][11]

-

SlideShare. (n.d.). Solubility and its determination. Available at: [Link][12]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link][13]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link][14]

-

Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Available at: [Link][4]

-

ScienceDirect. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Available at: [Link][6]

-

Software for Chemistry & Materials (SCM). (n.d.). Calculation of properties — COSMO-RS 2025.1 documentation. Available at: [Link][7]

-

PubMed. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Available at: [Link][5]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-nitrophenyl)- (CAS 122-28-1). Available at: [Link][15]

-

Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Available at: [Link][16]

-

ChemBK. (2024). N-(3-Nitrophenyl)acetamide. Available at: [Link][17]

-

SciELO. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Available at: [Link][2]

-

SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Available at: [Link][3]

-

National Center for Biotechnology Information (PMC). (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available at: [Link][18]

-

PubChem. (n.d.). 3-Nitroacetanilide. Available at: [Link][19]

-

Semantic Scholar. (n.d.). Synthesis , Growth and Characterization of N-( 3-Nitrophenyl ) Acetamide Crystal-Find it Optical Uses. Available at: [Link][20]

-

National Center for Biotechnology Information (PMC). (n.d.). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Available at: [Link][1]

-

NIST WebBook. (n.d.). Acetamide, N-(3-nitrophenyl)-. Available at: [Link][21]

-

ResearchGate. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. Available at: [Link][22]

-